
N-(1-Boc-4-piperidyl)-4,6-dichloropyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Boc-4-piperidyl)-4,6-dichloropyrimidin-2-amine: is a chemical compound that combines a piperidine ring with a pyrimidine ring, both of which are functionalized with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Boc-4-piperidyl)-4,6-dichloropyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with N-(1-Boc-4-piperidyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the pyrimidine ring.
Oxidation and Reduction: The piperidine ring can be subjected to oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The Boc protecting group can be removed under acidic conditions, revealing the free amine group.
Common Reagents and Conditions:
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid for Boc deprotection.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products:
Deprotected Amines: Removal of the Boc group yields the free amine.
Substituted Pyrimidines: Nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical assays.
Receptor Binding Studies: Investigated for its binding affinity to various biological receptors.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of various diseases due to its biological activity.
Industry:
Material Science: Utilized in the synthesis of novel materials with specific properties.
Catalysis: Employed as a catalyst or catalyst precursor in industrial processes.
Wirkmechanismus
The mechanism of action of N-(1-Boc-4-piperidyl)-4,6-dichloropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
N-Boc-4-piperidone: A precursor in the synthesis of various piperidine derivatives.
Fmoc-N-(1-Boc-4-piperidyl)glycine: Used in peptide synthesis and as a building block in organic chemistry.
Uniqueness: N-(1-Boc-4-piperidyl)-4,6-dichloropyrimidin-2-amine is unique due to the combination of the piperidine and pyrimidine rings, along with the specific functional groups attached to these rings. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H20Cl2N4O2 |
|---|---|
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
tert-butyl 4-[(4,6-dichloropyrimidin-2-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H20Cl2N4O2/c1-14(2,3)22-13(21)20-6-4-9(5-7-20)17-12-18-10(15)8-11(16)19-12/h8-9H,4-7H2,1-3H3,(H,17,18,19) |
InChI-Schlüssel |
FUQSREAMRVZZNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC(=CC(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


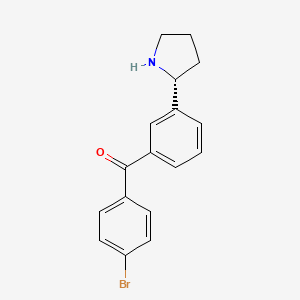
![5-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13675404.png)
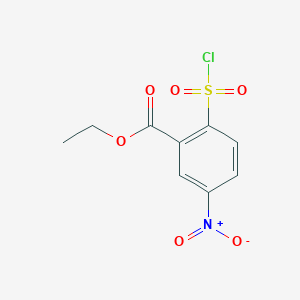

![8-Boc-3-methylene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13675444.png)
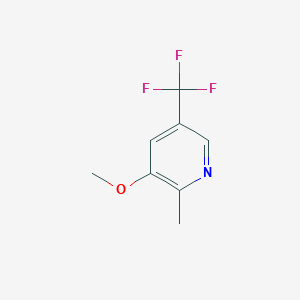
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid hydrochloride](/img/structure/B13675456.png)
![2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675457.png)
![Ethyl 6-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13675462.png)
![7-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B13675469.png)
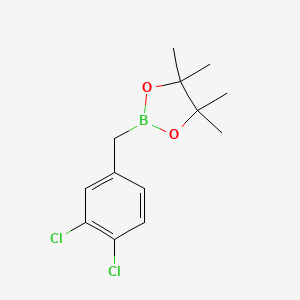
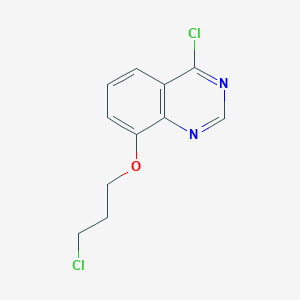

![6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13675491.png)
